molecular formula C11H10O4S2 B277008 2-Methoxyphenyl 2-thiophenesulfonate

2-Methoxyphenyl 2-thiophenesulfonate

Cat. No.: B277008
M. Wt: 270.3 g/mol
InChI Key: RHDGMHXCOAJIHD-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-thiophenesulfonate is a sulfonate ester compound comprising a 2-thiophenesulfonyl group linked to a 2-methoxyphenyl moiety. Its molecular formula is C₁₁H₁₀O₄S₂, with a molecular weight of 282.33 g/mol. The structure features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a sulfonate ester group, which is further attached to a 2-methoxyphenyl ring.

Properties

Molecular Formula

C11H10O4S2

Molecular Weight

270.3 g/mol

IUPAC Name

(2-methoxyphenyl) thiophene-2-sulfonate

InChI

InChI=1S/C11H10O4S2/c1-14-9-5-2-3-6-10(9)15-17(12,13)11-7-4-8-16-11/h2-8H,1H3

InChI Key

RHDGMHXCOAJIHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonate Esters

The following table highlights key structural and functional differences between 2-methoxyphenyl 2-thiophenesulfonate and related sulfonate esters:

Compound Molecular Formula Key Features Applications/Research Findings
This compound C₁₁H₁₀O₄S₂ 2-Thiophenesulfonate + 2-methoxyphenyl ester Limited direct data; inferred reactivity based on sulfonate esters as leaving groups in synthesis
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate C₁₃H₁₄O₃S₂ 4-Methylbenzenesulfonate + 3-thiophenylethyl chain Used as an intermediate in organic synthesis; studied for sulfonate group stability
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate C₁₂H₁₇NO₄S Benzoate ester with methylsulfonyl and propylamino groups Explored in benzothiazine derivative synthesis; crystallographic data reported

Key Observations :

  • Substituent Position : The position of the sulfonate group on the thiophene ring (2- vs. 3-) significantly impacts electronic and steric properties. For example, 2-substituted thiophenes often exhibit stronger aromaticity and distinct reactivity in electrophilic substitution .
Functional Analogues in Psychoactive and Medicinal Chemistry

Several compounds sharing the 2-methoxyphenyl or thiophene motifs have been studied for their biological activity:

Compound Structure Biological Relevance
25I-NBOMe 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine Potent serotonin receptor agonist; high toxicity and hallucinogenic effects
Thiophene fentanyl hydrochloride Opioid derivative with 2-thiophenoyl substituent Acts as a µ-opioid receptor agonist; structural similarity to fentanyl but unstudied toxicity
HBK14–HBK19 series Piperazine derivatives with 2-methoxyphenyl and phenoxyalkyl chains Investigated for antipsychotic potential; substituent chain length affects receptor affinity

Key Comparisons :

  • Pharmacological Potential: Unlike the NBOMe series or Thiophene fentanyl , this compound lacks a direct amine or opioid backbone, suggesting divergent mechanisms of action. However, the methoxyphenyl group may contribute to receptor binding in other contexts.
  • Toxicity : Sulfonate esters are generally less toxic than amine derivatives (e.g., NBOMes) but may still pose risks due to reactive intermediates during metabolic breakdown .
Physicochemical Properties

The table below compares critical physicochemical parameters:

Property This compound 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate 25I-NBOMe
Molecular Weight (g/mol) 282.33 282.38 413.25
LogP (Lipophilicity) ~2.5 (estimated) ~3.1 3.8
Aqueous Solubility Low (sulfonate esters generally hydrophobic) Low Very low (hydrochloride salt forms are more soluble)

Notes:

  • The higher LogP of 25I-NBOMe reflects its enhanced blood-brain barrier penetration compared to sulfonate esters .
  • Sulfonate esters like the target compound are more stable under acidic conditions than amine derivatives but may hydrolyze in basic environments .

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